molecular formula C13H14FNO2S B2900623 Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 2248335-45-5

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2900623
CAS No.: 2248335-45-5
M. Wt: 267.32
InChI Key: UHNNOTFGZONANK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom on the benzothiophene core

Preparation Methods

The synthesis of tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the amino and fluorine substituents, and finally the esterification to introduce the tert-butyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents and conditions.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be reversed or modified using different alcohols and acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of benzothiophene derivatives with biological targets.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery, particularly for diseases where benzothiophene derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The amino and fluorine groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The benzothiophene core can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:

    Tert-butyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    Tert-butyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

    Tert-butyl 3-amino-4-nitro-1-benzothiophene-2-carboxylate:

The uniqueness of this compound lies in the combination of the tert-butyl ester, amino, and fluorine groups, which together confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S/c1-13(2,3)17-12(16)11-10(15)9-7(14)5-4-6-8(9)18-11/h4-6H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNOTFGZONANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(C=CC=C2S1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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